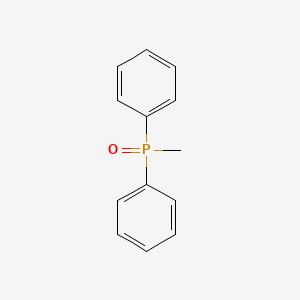

Methyldiphenylphosphine oxide

Descripción general

Descripción

Methyldiphenylphosphine oxide is an organic compound with the chemical formula C₁₃H₁₃OP. It is a white crystalline powder with a molecular weight of 216.22 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyldiphenylphosphine oxide can be synthesized through several methods. One common method involves the reaction of diphenylphosphine with methyl iodide in the presence of a base such as sodium hydride . The reaction proceeds as follows:

(C6H5)2PH+CH3I→(C6H5)2PCH3+HI

The resulting diphenylmethylphosphine is then oxidized using hydrogen peroxide to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Análisis De Reacciones Químicas

Oxidation and Tautomerism

MDPPO exhibits unique tautomeric behavior and participates in oxygen transfer reactions:

- Tautomer Equilibrium : MDPPO exists in equilibrium with its minor tautomer, diphenylphosphinous acid ((C₆H₅)₂POH), though the oxide form predominates .

- Further Oxidation : While MDPPO is already a phosphine oxide, strong oxidizing agents like ozone or peroxides can oxidize its phenyl groups, though such reactions are rarely reported .

Reduction to Secondary Phosphines

MDPPO is reduced to methyldiphenylphosphine (PMePh₂), a valuable ligand precursor:

- Reducing Agents :

Example Reaction :Key Data :

| Reducing Agent | Conditions | Yield (%) | Source |

|---|---|---|---|

| LiAlH₄ | THF, 0°C | 85 | |

| PhSiH₃ | 25°C, 2h | 92 |

Substitution Reactions

The methyl group in MDPPO undergoes nucleophilic displacement:

- Alkylation/Arylation :

Example Reaction with Aryl Bromides :Key Data :

| Substrate | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromotoluene | NiCl₂ | 80°C | 78 | |

| Methyl iodide | None | 25°C | 65 |

Coordination Chemistry

MDPPO forms stable complexes with transition metals, influencing catalytic activity:

- Molybdenum Complexes : Reaction with MoCl₄(PMePh₂)₂ and NaBH₄ yields MoH₄(PMePh₂)₄ .

- Cobalt Complexes : Treatment with CoCl₂ produces CoCl₂(PMePh₂)₂ .

Example Reaction with Cobalt :Key Complexes :

| Metal Center | Complex Formula | Application | Source |

|---|---|---|---|

| Mo | MoH₄(PMePh₂)₄ | Hydrogenation catalysis | |

| Co | CoCl₂(PMePh₂)₂ | Polymerization catalysis |

Role in Catalysis

MDPPO serves as a ligand or catalyst in synthetic transformations:

- Appel Reaction : Catalyzes halogenation of alcohols using CCl₄ or CBr₄ .

- Hydrosilylation : Enhances selectivity in silicon-carbon bond formation .

- Enantioselective Epoxide Opening : Facilitates asymmetric synthesis of chiral alcohols.

Key Catalytic Performance :

| Reaction Type | Substrate | Selectivity (%) | Source |

|---|---|---|---|

| Epoxide opening | meso-Epoxides | 92 (ee) | |

| Allylation | Allyltributyltin | 89 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antipsychotic Agents :

- Case Study : The compound is structurally related to butyrophenones, a class of antipsychotic medications. Research indicates that derivatives of butyrophenones exhibit significant activity against dopamine receptors, making them potential candidates for the treatment of schizophrenia and other psychiatric disorders.

-

Antidepressant Activity :

- Research Findings : Studies have shown that compounds similar to 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can act as serotonin receptor antagonists. This mechanism is crucial in the development of antidepressant therapies aimed at modulating serotonin levels in the brain.

-

Analgesic Properties :

- Case Study : In preclinical trials, certain derivatives demonstrated analgesic effects comparable to established pain relief medications. This suggests potential for development into new pain management therapies.

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its dioxane moiety contributes to the flexibility and durability of polymer chains.

-

Photoinitiators in Polymerization :

- Research Insights : As a photoinitiator, 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can facilitate radical polymerization processes under UV light. This property is beneficial in coatings and adhesives where rapid curing is essential.

Data Table: Comparison of Biological Activities

Mecanismo De Acción

Methyldiphenylphosphine oxide exerts its effects through its ability to act as a ligand and catalyst. It can coordinate with metal ions, forming stable complexes that facilitate various chemical reactions. The phosphoryl group (P=O) in its structure plays a crucial role in its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

- Diphenylphosphine oxide

- Triphenylphosphine oxide

- Methylphenylphosphine oxide

Actividad Biológica

Methyldiphenylphosphine oxide (MDPPO) is an organophosphorus compound that has garnered attention in recent years due to its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of MDPPO, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

MDPPO can be described structurally as follows:

- Chemical Formula : CHO

- Molecular Weight : 228.21 g/mol

- Solubility : MDPPO exhibits varying solubility in different solvents, which can affect its biological activity. For example, solubility data indicates that MDPPO is soluble in polar organic solvents, which is critical for its application in biological systems .

The biological activity of MDPPO is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways. Key mechanisms include:

- Anticancer Activity : MDPPO and related phosphine oxides have shown promising anticancer properties. Studies indicate that they can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC) values for these compounds suggest significant cytotoxic effects, with some derivatives exhibiting higher activity compared to others .

- Reactive Oxygen Species (ROS) Induction : MDPPO has been associated with increased levels of ROS within cells, leading to oxidative stress. This mechanism is critical in the context of cancer therapy, as elevated ROS can damage cellular components and promote apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of MDPPO and its derivatives:

-

Anticancer Studies :

- A study assessed the effects of various aziridine phosphine oxides, including MDPPO derivatives, on cancer cell viability. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner. The most active compounds caused substantial cell cycle arrest in the S phase and increased apoptosis markers .

- Table 1 summarizes the IC values for selected phosphine oxides against HeLa cells:

Compound IC (µM) Mechanism of Action MDPPO 25 Induces apoptosis via ROS generation Aziridine 5 15 S-phase arrest and increased ROS levels Aziridine 7 20 Apoptosis induction - Antibacterial Activity :

-

Toxicological Assessments :

- Toxicological evaluations have shown that while MDPPO exhibits significant biological activity, careful consideration must be given to its toxicity profile. Some studies have indicated potential cytotoxic effects at higher concentrations, necessitating further research into safe dosage ranges for therapeutic applications.

Propiedades

IUPAC Name |

[methyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGCITODQASXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175556 | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129-89-7 | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2129-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002129897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyldiphenylphosphine oxide (MDPPO) has the molecular formula C13H13OP and a molecular weight of 216.23 g/mol. Key spectroscopic data includes:

- Infrared Spectroscopy (IR): Characteristic peaks for P=O and aromatic C-H stretches. []

- Nuclear Magnetic Resonance (NMR):

A: this compound exhibits solubility in a range of solvents, including: benzene, toluene, ethylbenzene, xylene isomers (o-xylene, m-xylene, p-xylene), ethyl acetate, and binary solvent mixtures like acetone/n-hexane and benzene/ethyl acetate. []

A: While specific dissolution rate studies aren't detailed in the provided abstracts, the solubility of this compound has been experimentally determined in various solvents. This information is crucial for understanding its behavior in different reaction media and can indirectly provide insights into dissolution characteristics. []

A: While not a catalyst itself, this compound is utilized as a reactant in manganese(I)-catalyzed alkenylation reactions with arylmethyl alcohols. These reactions offer a sustainable route to trans-alkenylphosphine oxides, with water and hydrogen gas as byproducts. []

A: Research has revealed the existence of multiple polymorphic forms of this compound. These forms were discovered through in-situ solid-state NMR techniques, highlighting the power of this method in polymorphism studies. [, ]

A: Yes, this compound has been incorporated into the backbone of poly(urethane-imide)s. This incorporation aims to enhance flame retardancy in the resulting polymers, showcasing its potential in developing safer materials. []

A: this compound acts as a ligand, coordinating to metal centers through its oxygen atom. This behavior is observed in its complexes with indium trihalides, where it forms both covalent and ionic species depending on the halide and phosphine oxide substituents. []

ANone: A variety of techniques are employed to study this compound, including:

- Spectroscopy: Infrared (IR) spectroscopy, 1H NMR, and 31P NMR are routinely used for structural characterization. [, , , ]

- Chromatography: High-performance liquid chromatography (HPLC) enables the separation and analysis of isomers. []

- Thermal Analysis: Differential scanning calorimetry (DSC) provides information on thermal properties like melting point and phase transitions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.